3,5-Dimethyl-2-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

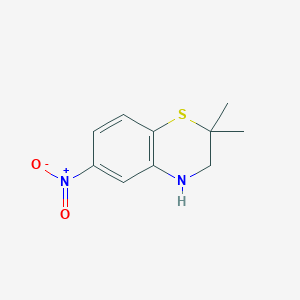

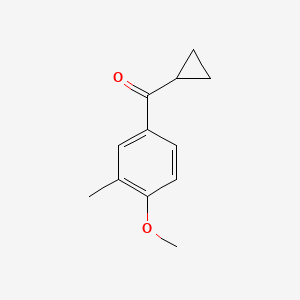

3,5-Dimethyl-2-nitrobenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It contains a total of 23 bonds; 14 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 nitro group (aromatic), and 1 hydroxyl group .

Synthesis Analysis

The specific process of synthesis involves adding 2, 4-dimethyl-3, 5-dinitrobenzoic acid into a reaction vessel, adding ethanol, stirring to completely dissolve the solid, adding the prepared methanol-water solution dissolved with sodium hydrosulfide, and carrying out a reflux reaction .Molecular Structure Analysis

The compound crystallizes in the monoclinic system with space group P2 1 /c . It has a molecular weight of 195.17 . The structure includes this compound contains total 23 bond(s); 14 non-H bond(s), 9 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 nitro group(s) (aromatic), and 1 hydroxyl group(s) .Physical and Chemical Properties Analysis

The compound has a boiling point of 363.5±30.0 C at 760 mmHg .Applications De Recherche Scientifique

1. Biochemical Analysis

3,5-Dimethyl-2-nitrobenzoic acid derivatives have been utilized in the biochemical analysis of tissues. Specifically, a water-soluble aromatic disulfide derivative has been synthesized for determining sulfhydryl groups in biological materials. This application is significant for studying reactions with blood and investigating the splitting of disulfide bonds by reduced heme (Ellman, 1959).

2. Molecular Orbital Studies

Infrared spectra and molecular orbital methods have been applied to study complexes involving derivatives of this compound. These studies reveal relationships between the vibrational band of the infrared spectrum and proton affinity, offering insights into the molecular interactions and structural analysis (Awad & Habeeb, 1996).

3. Complex Formation in Chemistry

Research has shown that reactions involving 3,5-dimethylpyrazole and various aromatic carboxylic acids, including this compound derivatives, result in the formation of zinc complexes. These reactions are influenced by the choice of solvent, demonstrating the compound's role in complex formation and solvent-induced reactivity (Sarma, Kalita, & Baruah, 2009).

4. Synthesis of Specialized Chemicals

5. Investigation of Molecular Salts

The compound has been used in the investigation of acid-base multicomponent systems, particularly in the study of crystal structures, thermal stability, and photoluminescent properties of molecular salts. This application is critical in understanding the material properties of these systems (Croitor et al., 2020).

Mécanisme D'action

Target of Action

Nitro compounds, in general, are known to interact with various biological targets due to their high reactivity .

Mode of Action

Nitro compounds typically undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .

Biochemical Pathways

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Pharmacokinetics

The polar character of the nitro group in nitro compounds generally results in lower volatility compared to ketones of about the same molecular weight .

Result of Action

Nitro compounds are known to have high reactivity, which can lead to various molecular and cellular interactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Dimethyl-2-nitrobenzoic acid. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Orientations Futures

While specific future directions for 3,5-Dimethyl-2-nitrobenzoic acid are not available, it’s worth noting that nitro compounds, in general, have a wide range of applications in optoelectronics, optical frequency conversion, THz generation, integrated optics, and photonics . This suggests potential future directions in these fields.

Analyse Biochimique

Biochemical Properties

The nitro group in 3,5-Dimethyl-2-nitrobenzoic acid, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Molecular Mechanism

Nitro compounds can undergo various reactions, including direct substitution with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Temporal Effects in Laboratory Settings

Nitro compounds are generally stable and can be identified by strong infrared bands .

Metabolic Pathways

Nitro compounds can be prepared through various pathways, including the direct substitution of hydrocarbons with nitric acid .

Propriétés

IUPAC Name |

3,5-dimethyl-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-3-6(2)8(10(13)14)7(4-5)9(11)12/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFCXXRETYVGMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2983016.png)

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2983017.png)

![1-[(E)-3-(2,6-Difluorophenyl)prop-2-enoyl]piperazine-2-carbonitrile](/img/structure/B2983021.png)

![1-[4-[1-(1,3-Thiazol-2-yl)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2983030.png)

![N,N-Dimethyl-4-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzenesulfonamide](/img/structure/B2983033.png)